
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium, also known as DPTMQ, is a quinoline derivative that has been extensively studied due to its potential applications in various scientific research fields. This compound is a cationic dye that has a high affinity for nucleic acids and has been used as a fluorescent probe for DNA and RNA detection.
作用机制
The mechanism of action of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium involves the intercalation of the quinoline ring into the DNA or RNA double helix, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be detected using a fluorescence spectrophotometer, allowing for the detection of nucleic acids in biological samples.
Biochemical and Physiological Effects:
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been shown to have low toxicity and does not have any known biochemical or physiological effects. However, the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in biological samples can potentially interfere with the function of nucleic acids, leading to false-positive results.
实验室实验的优点和局限性
The advantages of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium as a fluorescent probe for nucleic acid detection include its high sensitivity and specificity, low toxicity, and ease of use. However, the limitations of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium include its potential interference with the function of nucleic acids, the need for specialized equipment for fluorescence detection, and the potential for false-positive results.
未来方向
For the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in scientific research include the development of new synthesis methods to increase the yield of the compound, the optimization of the detection method for improved sensitivity and specificity, and the development of new applications for the compound in various scientific research fields. Additionally, the potential use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in diagnostic assays for the detection of nucleic acids in clinical samples is an area of active research.
合成方法
The synthesis of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium is a multi-step process that involves the reaction of 2,4-diphenylthiophene with methyl iodide to form 2-(3,5-diphenyl-2-thienyl)-1-methyl-1H-imidazole. This intermediate product is then reacted with 2-chloroquinoline to form 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium. The overall yield of this synthesis method is approximately 20%.
科学研究应用
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been extensively used as a fluorescent probe for DNA and RNA detection in various scientific research fields. This compound has a high affinity for nucleic acids and can be used to detect single-stranded DNA and RNA in biological samples. 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has also been used as a staining agent in histology and cytology studies. Additionally, 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been used as a fluorescent probe for the detection of amyloid fibrils in Alzheimer's disease research.
属性
分子式 |
C26H20NS+ |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
2-(3,5-diphenylthiophen-2-yl)-1-methylquinolin-1-ium |
InChI |
InChI=1S/C26H20NS/c1-27-23-15-9-8-12-20(23)16-17-24(27)26-22(19-10-4-2-5-11-19)18-25(28-26)21-13-6-3-7-14-21/h2-18H,1H3/q+1 |
InChI 键 |
SRIPEGUWLHTACE-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
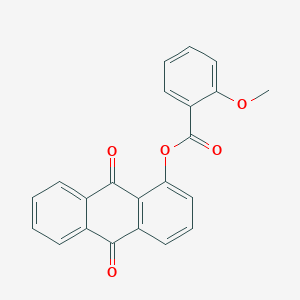
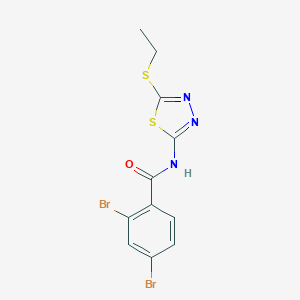
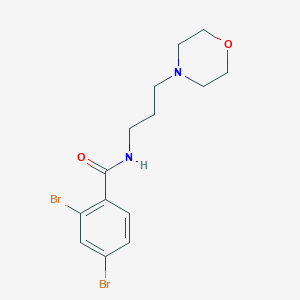
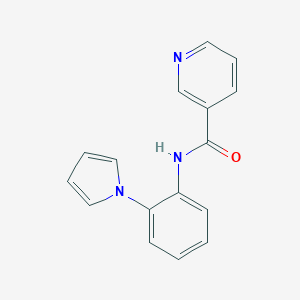
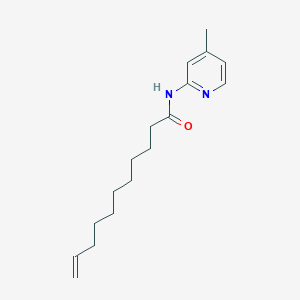

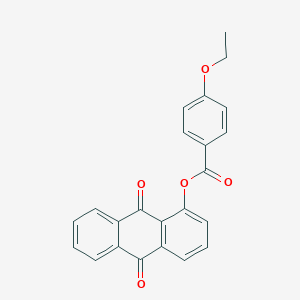
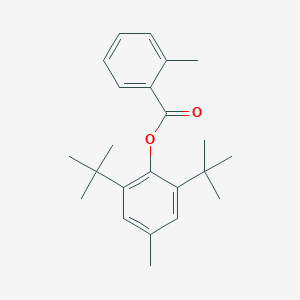
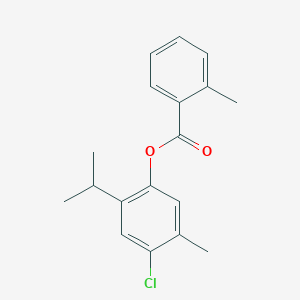
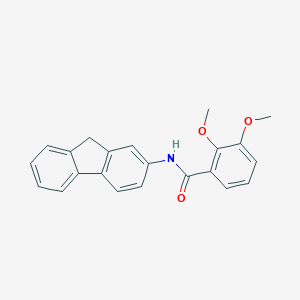
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)